molecular formula C14H25NO4 B2837972 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2320574-39-6

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2837972
CAS No.: 2320574-39-6
M. Wt: 271.357
InChI Key: DGYLGJGCDCUKFA-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Analysis

Research on antioxidants and their implications across various fields, including medicine and pharmacy, highlights the importance of compounds capable of neutralizing active oxygen and halting free radical processes. This can delay or inhibit cellular impairment leading to diseases. Analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are critical in assessing the potential of compounds, including complex samples like "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)tetrahydro-2H-pyran-4-carboxamide", to contribute to antioxidant research and applications (Munteanu & Apetrei, 2021).

Carcinogen Metabolite Biomarkers

The study of human urinary carcinogen metabolites presents a practical approach to obtaining crucial information about tobacco and cancer. Methods evaluating carcinogens and their metabolites in urine can serve as biomarkers for exposure and metabolic processing of carcinogenic compounds. This area of research could potentially encompass the study of metabolites related to "this compound" and their implications in cancer research and tobacco-related exposures (Hecht, 2002).

Radical Scavengers and Cellular Protection

Chromones and their derivatives, including compounds with structures or functionalities similar to "this compound", are known for their antioxidant properties. They can neutralize active oxygen and interrupt free radical processes, offering protection against cell impairment and disease development. The study of these compounds underscores the importance of structural features, like the double bond and carbonyl group, for radical scavenging activity (Yadav et al., 2014).

Synthesis of Biologically Active Heterocycles

The synthesis of heterocyclic compounds, such as pyrazole derivatives, is significant due to their wide range of biological activities, including anticancer and anti-inflammatory effects. Research in this area involves developing new strategies for the synthesis of biologically active molecules, potentially including derivatives of "this compound" (Dar & Shamsuzzaman, 2015).

Antimicrobial Agents

Studies on monoterpenes such as p-Cymene demonstrate a range of biological activities, including antimicrobial effects. This research is pertinent due to the need for new substances with antimicrobial properties. Understanding the mechanisms of action and biological effects of compounds like "this compound" could contribute to the development of new antimicrobial agents (Marchese et al., 2017).

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c16-7-10-19-14(5-1-2-6-14)11-15-13(17)12-3-8-18-9-4-12/h12,16H,1-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYLGJGCDCUKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2CCOCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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